Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI)
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Overview
Description
Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) is a steroidal compound with the molecular formula C21H28O2. It is known for its unique structure, which includes a diene system (two double bonds) in the pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) typically involves the use of steroidal precursors. One common method involves the dehydrogenation of pregnenolone derivatives. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the diene system .
Industrial Production Methods
Industrial production of Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to form additional functional groups.
Reduction: Reduction reactions can convert the diene system into single bonds, altering the compound’s properties.
Substitution: Various substituents can be introduced into the molecule, modifying its activity and stability.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated steroids .
Scientific Research Applications
Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and hormonal activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses and hormonal balance .
Comparison with Similar Compounds
Similar Compounds
Pregna-4,9(11)-diene-3,20-dione: Similar structure but with different double bond positions.
Pregna-4,6-diene-3,20-dione: Another diene system with distinct chemical properties.
Pregna-1,4-diene-3,20-dione: Differing in the position of double bonds and functional groups.
Uniqueness
Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) is unique due to its specific diene system, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11-12,16-19H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUAORABVRJUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(C=CC3C2CCC4=CC(=O)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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